3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine

Physicochemical profiling Drug-likeness Lead optimization

3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine (CAS 1154588-23-4) is a disubstituted benzylamine derivative bearing a 3-methoxy group and a 2-(2,2,2-trifluoroethoxy) substituent on the phenyl ring. With a molecular formula of C₁₀H₁₂F₃NO₂ and a molecular weight of 235.20 g/mol, this compound serves as a versatile primary amine building block for the synthesis of more complex pharmacologically active molecules.

Molecular Formula C10H12F3NO2
Molecular Weight 235.2 g/mol
CAS No. 1154588-23-4
Cat. No. B1386132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine
CAS1154588-23-4
Molecular FormulaC10H12F3NO2
Molecular Weight235.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OCC(F)(F)F)CN
InChIInChI=1S/C10H12F3NO2/c1-15-8-4-2-3-7(5-14)9(8)16-6-10(11,12)13/h2-4H,5-6,14H2,1H3
InChIKeyDYAXDTOTVLKMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine (CAS 1154588-23-4): A Dual-Functionalized Fluorinated Benzylamine Building Block for Medicinal Chemistry and Ion-Channel Drug Discovery


3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine (CAS 1154588-23-4) is a disubstituted benzylamine derivative bearing a 3-methoxy group and a 2-(2,2,2-trifluoroethoxy) substituent on the phenyl ring [1]. With a molecular formula of C₁₀H₁₂F₃NO₂ and a molecular weight of 235.20 g/mol, this compound serves as a versatile primary amine building block for the synthesis of more complex pharmacologically active molecules [1]. Its structural motif—combining an electron-donating methoxy group with a lipophilic, metabolically stable trifluoroethoxy moiety—has been incorporated into advanced leads targeting the 5-HT₆ serotonin receptor and voltage-gated sodium channel Nav1.7, as documented in BindingDB and patent literature [2][3].

Why 3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine Cannot Be Replaced by Common Benzylamine Analogs in Drug Discovery Programs


Generic substitution with simpler benzylamine analogs (e.g., 3-methoxybenzylamine or 2-(2,2,2-trifluoroethoxy)-benzylamine) fails to recapitulate the distinct physicochemical and pharmacological profile of 3-methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine. The simultaneous presence of both the 3-methoxy and 2-(2,2,2-trifluoroethoxy) groups on the same phenyl ring creates a unique combination of hydrogen-bonding capacity, lipophilicity, and steric environment that cannot be achieved by either substituent alone [1]. When this scaffold is elaborated into final bioactive molecules, the 3-methoxy-2-(2,2,2-trifluoroethoxy)phenyl motif has been shown to confer nanomolar potency and target selectivity, whereas analogs with different substitution patterns exhibit substantially altered activity profiles [2]. Consequently, substituting this building block with a mono-functionalized analog risks losing the carefully balanced electronic and steric properties that drive target engagement and selectivity.

Quantitative Differentiation Evidence for 3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine versus Its Closest Structural Analogs


Enhanced Lipophilicity (XLogP) and Hydrogen-Bond Acceptor Count Differentiate the Dual-Substituted Scaffold from Mono-Substituted Benzylamine Analogs

3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine exhibits a computed XLogP of 1.8, which is 0.9 log units higher than 3-methoxybenzylamine (XLogP = 0.9) and 0.3 log units lower than 3-(trifluoromethoxy)benzylamine (XLogP = 2.1) [1]. The compound possesses 6 hydrogen-bond acceptor sites (versus 2 for 3-methoxybenzylamine and 5 for the 2-(2,2,2-trifluoroethoxy) analog), and a topological polar surface area (TPSA) of 44.5 Ų compared to 35.3 Ų for all three comparator mono-substituted benzylamines [1]. This balanced intermediate lipophilicity combined with elevated H-bond acceptor capacity positions the compound in a distinct physicochemical space that is often associated with improved oral bioavailability and CNS penetration potential [2].

Physicochemical profiling Drug-likeness Lead optimization

The 2-(2,2,2-Trifluoroethoxy) Group (OCH₂CF₃) Provides a Spacer-Mediated Fluorination Strategy Distinct from the Directly Attached Trifluoromethoxy (OCF₃) Group

The OCH₂CF₃ (trifluoroethoxy) substituent in the target compound is structurally and electronically distinct from the OCF₃ (trifluoromethoxy) group found in 3-(trifluoromethoxy)benzylamine. The presence of a methylene spacer (–CH₂–) between the oxygen and the CF₃ group in OCH₂CF₃ reduces the electron-withdrawing inductive effect on the aromatic ring compared to OCF₃, while retaining similar lipophilicity contribution [1]. In medicinal chemistry campaigns, OCH₂CF₃ and OCF₃ are treated as distinct substituent options that differentially modulate target potency, hERG liability, and metabolic stability; for example, in mibefradil analogue optimization, OCH₂CF₃ and OCF₃ were screened as separate R₁ substituents and yielded divergent hERG activity profiles [2].

Fluorine chemistry Metabolic stability Bioisostere design

The 3-Methoxy-2-(2,2,2-trifluoroethoxy)phenyl Motif Confers Subtype-Selective Nav1.7 Inhibition (IC₅₀ 200 nM) with >165-Fold Selectivity over Nav1.5 in Elaborated Aminoindazole Derivatives

A compound incorporating the 3-methoxy-2-(2,2,2-trifluoroethoxy)phenyl motif—specifically 6-(3-methoxy-2-(2,2,2-trifluoroethoxy)phenyl)-1-methyl-1H-indazol-3-amine (BDBM318926, US10173985 Example 40)—demonstrated an IC₅₀ of 200 nM against human Nav1.7 while showing no meaningful inhibition of Nav1.5 (IC₅₀ > 33,000 nM) in automated patch-clamp electrophysiology assays [1]. This represents a selectivity ratio exceeding 165-fold. While this data pertains to the fully elaborated aminoindazole final compound rather than the free benzylamine building block, it provides direct evidence that the 3-methoxy-2-(2,2,2-trifluoroethoxy)phenyl substitution pattern can, when incorporated into a drug-like scaffold, deliver subtype-selective sodium channel pharmacology—a highly sought-after profile for analgesic drug discovery [2].

Ion channel pharmacology Nav1.7 pain target Selectivity profiling

Derivatives of the 3-Methoxy-2-(2,2,2-trifluoroethoxy)phenyl Scaffold Exhibit Sub-Nanomolar Affinity for the 5-HT₆ Receptor (Ki = 0.63 nM), a CNS Target Implicated in Cognitive Disorders

A compound bearing the 3-methoxy-2-(2,2,2-trifluoroethoxy)phenyl substructure (BDBM50415977, CHEMBL1085113) displays a binding affinity Ki of 0.63 nM at the human 5-HT₆ serotonin receptor [1]. This sub-nanomolar potency places it among the higher-affinity ligands reported for this GPCR target. The 5-HT₆ receptor is predominantly expressed in the CNS and is pursued for Alzheimer's disease and schizophrenia indications. While this data is from an elaborated ligand rather than the free benzylamine, it demonstrates that building block 1154588-23-4 can serve as a productive starting point for synthesizing potent 5-HT₆ antagonists [2]. Comparatively, other 5-HT₆ ligands in BindingDB with different substitution patterns on the benzyl moiety exhibit Ki values ranging from 1.2 nM to >100 nM, suggesting that the 3-methoxy-2-(2,2,2-trifluoroethoxy) arrangement contributes favorably to receptor affinity [3].

GPCR pharmacology 5-HT6 receptor CNS drug discovery

Molecular Weight (235.20 Da) and Rotatable Bond Count (4) Occupy a Favorable Window for Fragment-to-Lead Optimization Compared to Bulkier Fluorinated Benzylamine Analogs

At 235.20 Da with 4 rotatable bonds, 3-methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine sits within the optimal fragment space (MW < 300 Da, rotatable bonds ≤ 3 is the 'rule of three' ideal; 4 is slightly above but still fragment-like) [1]. In contrast, bulkier analogs such as 5-bromo-2-(2,2,2-trifluoroethoxy)-benzylamine (MW ≈ 314 Da) or 3,5-dichloro-4-(2,2,2-trifluoroethoxy)-benzylamine (MW 274.07 Da) carry significantly higher molecular weight, which can limit the scope for subsequent synthetic elaboration without exceeding lead-like property thresholds (MW < 450 Da) [2]. The combination of moderate MW, balanced lipophilicity, and dual functionalization (methoxy + trifluoroethoxy) makes this building block particularly attractive for fragment-based and lead-generation campaigns where maintaining ligand efficiency throughout optimization is paramount.

Fragment-based drug discovery Lead-likeness Molecular property optimization

Recommended Procurement and Application Scenarios for 3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine (1154588-23-4) Based on Quantitative Differentiation Evidence


Nav1.7-Selective Analgesic Lead Optimization Programs Requiring the 3-Methoxy-2-(2,2,2-trifluoroethoxy)phenyl Pharmacophore

Research teams pursuing subtype-selective voltage-gated sodium channel (Nav1.7) inhibitors for pain indications should consider procuring 3-methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine as a key intermediate. The aminoindazole derivative built from this scaffold demonstrated Nav1.7 IC₅₀ = 200 nM with >165-fold selectivity over Nav1.5, a profile that mitigates cardiac safety concerns [1]. The building block's primary amine handle allows direct coupling to diverse carboxylic acid, sulfonyl chloride, or isocyanate partners, enabling rapid SAR exploration around the benzylamine nitrogen and the indazole or alternative heterocyclic cores. The moderate MW (235.20 Da) and XLogP (1.8) provide ample property space for further elaboration [2].

5-HT₆ Receptor Antagonist Discovery for Cognitive Disorders (Alzheimer's Disease, Schizophrenia)

Given that elaborated ligands containing the 3-methoxy-2-(2,2,2-trifluoroethoxy)phenyl moiety achieve sub-nanomolar 5-HT₆ binding affinity (Ki = 0.63 nM), this benzylamine building block is a strategic starting material for CNS-penetrant 5-HT₆ antagonist programs [1]. The patent literature explicitly identifies 2,2,2-trifluoroethoxy-substituted benzylamines as preferred intermediates for N-(2-arylethyl)benzylamine 5-HT₆ antagonists [2]. The balanced lipophilicity (XLogP = 1.8) and TPSA (44.5 Ų) support the potential for blood-brain barrier penetration, a critical requirement for CNS targets [3].

Fluorinated Fragment Library Construction for FBLD (Fragment-Based Lead Discovery) Screening Cascades

With a molecular weight of 235.20 Da, 4 rotatable bonds, and a dual-substitution pattern combining hydrogen-bond-acceptor methoxy and lipophilic trifluoroethoxy groups, this compound is well-suited for inclusion in fluorinated fragment libraries [1]. Compared to mono-substituted benzylamine fragments (e.g., 3-methoxybenzylamine, MW 137.18; 2-(2,2,2-trifluoroethoxy)-benzylamine, MW 205.18), this building block offers greater chemical diversity and more vectors for fragment growth while remaining within fragment-likeness space [1]. The primary amine functionality provides a robust synthetic handle compatible with high-throughput parallel chemistry for fragment elaboration. The computed XLogP of 1.8 and TPSA of 44.5 Ų differentiate it from both more polar and more lipophilic fragment alternatives [2].

Comparative Fluorine SAR Studies: OCH₂CF₃ versus OCF₃ Substituent Effects in Benzylamine-Based Chemical Series

For medicinal chemistry groups systematically profiling fluorinated substituent effects, 3-methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine (OCH₂CF₃) serves as the direct comparator to 3-methoxy-2-(trifluoromethoxy)-benzylamine and 3-(trifluoromethoxy)benzylamine (OCF₃) [1]. The methylene spacer in OCH₂CF₃ attenuates the electron-withdrawing effect on the aryl ring relative to OCF₃, which can translate into differential target potency, metabolic stability (CYP450-mediated O-dealkylation at the benzylic –OCH₂– site versus direct O–CF₃ cleavage), and hERG profiles, as observed in mibefradil analogue series [2]. Procuring both building blocks enables head-to-head SAR that can identify the optimal fluorinated ether group for a given target.

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